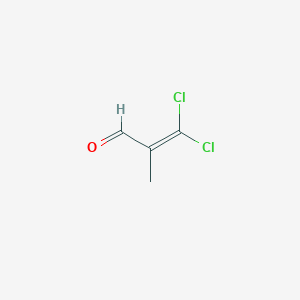

2-Propenal, 3,3-dichloro-2-methyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Propenal, 3,3-dichloro-2-methyl-, also known as acrolein, is a highly reactive and toxic organic compound that is widely used in various industrial and research applications. Its chemical formula is C3H4Cl2O, and it is a colorless to yellowish liquid with a pungent odor. Acrolein is a potent irritant and can cause severe respiratory and skin irritation upon exposure. Despite its toxicity, acrolein has several scientific research applications due to its reactivity and ability to form covalent bonds with biological molecules.

Applications De Recherche Scientifique

Acrolein has several scientific research applications, including its use as a cross-linking agent for proteins and nucleic acids, a fixative for electron microscopy, and a reagent for the detection of amino acids and proteins. Acrolein is also used in the synthesis of several organic compounds, including acrylic acid, methacrylic acid, and glycerol.

Mécanisme D'action

Acrolein is a highly reactive compound that can form covalent bonds with biological molecules, including proteins, nucleic acids, and lipids. Acrolein can cause oxidative stress and damage to cells and tissues by reacting with thiol groups in proteins and depleting cellular glutathione levels. Acrolein can also induce DNA damage and mutations by forming adducts with DNA bases.

Effets Biochimiques Et Physiologiques

Acrolein exposure can cause severe respiratory and skin irritation, as well as eye and nose irritation. Acrolein can also cause oxidative stress and damage to cells and tissues, leading to inflammation, apoptosis, and cell death. Acrolein exposure has been linked to several diseases, including chronic obstructive pulmonary disease (COPD), asthma, and cancer.

Avantages Et Limitations Des Expériences En Laboratoire

Acrolein has several advantages for lab experiments, including its reactivity and ability to form covalent bonds with biological molecules. Acrolein can be used as a cross-linking agent for proteins and nucleic acids, which can help to stabilize and preserve biological samples. However, 2-Propenal, 3,3-dichloro-2-methyl- is a highly toxic and reactive compound, which can limit its use in certain experiments. Acrolein exposure can also cause severe respiratory and skin irritation, which can pose a risk to researchers.

Orientations Futures

There are several future directions for research on 2-Propenal, 3,3-dichloro-2-methyl-, including its role in disease development and progression, its potential as a biomarker for disease diagnosis, and its use as a therapeutic target for disease treatment. Acrolein has been implicated in several diseases, including COPD, asthma, and cancer, and further research is needed to understand its exact role in these diseases. Acrolein may also have potential as a biomarker for disease diagnosis, as its levels have been shown to be elevated in several diseases. Finally, 2-Propenal, 3,3-dichloro-2-methyl- may have potential as a therapeutic target for disease treatment, as several compounds have been developed that can inhibit its reactivity and toxicity.

Méthodes De Synthèse

Acrolein can be synthesized by several methods, including the oxidation of propylene or glycerol, the dehydrochlorination of allyl chloride, and the dehydration of glycerol. The most common method of 2-Propenal, 3,3-dichloro-2-methyl- synthesis is the oxidation of propylene using air or oxygen as the oxidizing agent. In this method, propylene is passed over a catalyst at high temperatures, which results in the formation of 2-Propenal, 3,3-dichloro-2-methyl- and other byproducts.

Propriétés

Numéro CAS |

1561-34-8 |

|---|---|

Nom du produit |

2-Propenal, 3,3-dichloro-2-methyl- |

Formule moléculaire |

C4H4Cl2O |

Poids moléculaire |

138.98 g/mol |

Nom IUPAC |

3,3-dichloro-2-methylprop-2-enal |

InChI |

InChI=1S/C4H4Cl2O/c1-3(2-7)4(5)6/h2H,1H3 |

Clé InChI |

XVHFVDJGJGNESS-UHFFFAOYSA-N |

SMILES |

CC(=C(Cl)Cl)C=O |

SMILES canonique |

CC(=C(Cl)Cl)C=O |

Autres numéros CAS |

1561-34-8 |

Synonymes |

2-METHYL-3,3-DICHLOROACROLEIN |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-methyl-4-bicyclo[2.2.2]octanyl)acetamide](/img/structure/B72009.png)

![4-(3,3-Dimethylbicyclo[2.2.1]hept-2-ylidene)-2-methylbutanol](/img/structure/B72015.png)